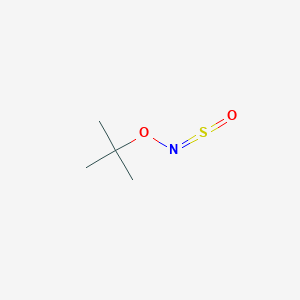![molecular formula C19H20N4O2 B2481486 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea CAS No. 1060333-82-5](/img/structure/B2481486.png)
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine compounds, closely related to the compound , involves intricate chemical reactions, including the use of mass spectrometry, NMR, and FT-IR spectroscopy for structural determination. The process employs single-crystal X-ray diffraction for solid-state structure analysis and density functional theory (DFT) calculations for molecular structure optimization (Sun et al., 2022).
Molecular Structure Analysis
The crystal and molecular structure of similar pyrimidine derivatives has been studied extensively, highlighting the importance of Hirshfeld surface analysis and 2D fingerprints in understanding intermolecular interactions within the crystal structure. Such analyses are crucial for elucidating the stability and conformation of these molecules (Sun et al., 2022).
Chemical Reactions and Properties
Pyrimidine compounds, including those structurally related to our compound of interest, undergo various chemical reactions, including with dimethyl sulfoxide, leading to the formation of N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas through a four-center mechanism. This highlights the compound's reactive versatility and potential for generating novel derivatives (Zeuner & Niclas, 1989).
Physical Properties Analysis
The physical properties of pyrimidine derivatives can be comprehensively analyzed through experimental and quantum chemical calculations, employing methods such as DFT to determine molecular properties, including HOMO-LUMO gaps, ionization potentials, and dipole moments. These properties are essential for understanding the molecule's behavior in various environments (Saracoglu et al., 2019).
Chemical Properties Analysis
The reactivity of pyrimidine and pyridine ureas towards different reagents reveals the synthesis pathways for various bioactive derivatives, illustrating the compound's chemical versatility and potential for pharmaceutical applications. The manipulation of these properties allows for the design of molecules with targeted biological activities (Li et al., 2019).
Mécanisme D'action
This compound acts as an inhibitor of PI3Kα . PI3Kα is a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer therapy. By inhibiting PI3Kα, this compound can help to slow down the growth and spread of cancer cells .
Orientations Futures
The future directions for research on this compound could include further studies to understand its mechanism of action, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical studies. Given its potential as a PI3Kα inhibitor, it could be a promising candidate for the development of new cancer therapies .
Propriétés
IUPAC Name |
1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-11-5-6-23-16(10-11)20-14(4)17(18(23)24)22-19(25)21-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHJOPUCCZJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)



![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)



![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)
